Pravadoline

Catalog No.
S540129
CAS No.
92623-83-1
M.F
C23H26N2O3
M. Wt
378.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pravadoline

CAS Number

92623-83-1

Product Name

Pravadoline

IUPAC Name

(4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C23H26N2O3/c1-17-22(23(26)18-7-9-19(27-2)10-8-18)20-5-3-4-6-21(20)25(17)12-11-24-13-15-28-16-14-24/h3-10H,11-16H2,1-2H3

InChI Key

MEUQWHZOUDZXHH-UHFFFAOYSA-N

SMILES

CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

WIN 48098-6; WIN48098-6; WIN-48098-6; Pravadoline.

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCN3CCOCC3)C(=O)C4=CC=C(C=C4)OC

Description

The exact mass of the compound Pravadoline is 378.1943 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Anti-Cancer Properties

    Some studies have investigated Pravadoline's potential to inhibit the growth and proliferation of cancer cells. For instance, a 2012 study published in the European Journal of Medicinal Chemistry explored Pravadoline's ability to target and kill specific types of leukemia cells. European Journal of Medicinal Chemistry:

  • Anti-Microbial Properties

    Pravadoline has also been explored for its potential antimicrobial effects. A 2017 study published in Molecules investigated Pravadoline's ability to combat certain strains of bacteria. Molecules:

Pravadoline, also known as WIN 48,098, is a synthetic compound classified as an aminoalkylindole. It exhibits analgesic and anti-inflammatory properties, making it a notable candidate in pain management therapies. Pravadoline is characterized by its ability to inhibit cyclooxygenase enzymes, thereby reducing the synthesis of prostaglandins, which are mediators of inflammation and pain . The compound has a chemical formula of C₁₉H₂₅N₃O and a molecular weight of 313.43 g/mol .

While initially investigated for COX inhibition, Pravadoline's anti-inflammatory activity seems to involve a different mechanism. Studies revealed a moderate binding affinity for the cannabinoid receptor CB1 []. This unexpected discovery led to Pravadoline being classified as a structurally novel cannabinoid agonist []. Cannabinoid receptors are involved in various physiological processes, including pain perception and inflammation []. Pravadoline's interaction with CB1 might explain its analgesic and anti-inflammatory effects.

During its synthesis and functionalization. Notably, it can be synthesized via the reaction of nitrosobenzene with alkynones followed by alkylation processes. One such method involves the use of 4-(2-chloroethyl)morpholine to yield pravadoline from an indole precursor . The compound's activity as a cyclooxygenase inhibitor is significant, with an IC50 value of approximately 4.9 μM, indicating its potency in inhibiting prostaglandin synthesis compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Pravadoline exhibits notable biological activities primarily as an analgesic agent. It is recognized for its ability to alleviate pain without the gastrointestinal side effects commonly associated with traditional NSAIDs. The compound acts selectively on cannabinoid receptors, particularly the CB1 receptor, where it shows a Ki value of 2511 nM . Research indicates that pravadoline can provide analgesic effects in various models, including human studies, where it demonstrated efficacy comparable to existing analgesics .

The synthesis of pravadoline can be approached through various methods:

  • Indole Formation: A common method involves the reaction of nitrosoarenes with ethynyl ketones to produce indole derivatives. This process can yield pravadoline through subsequent alkylation steps .
  • Alkylation: Following indole formation, pravadoline is synthesized by alkylating the indole intermediate with specific reagents such as 4-(2-chloroethyl)morpholine .
  • Alternative Routes: Other synthetic routes may include variations in starting materials and conditions that allow for regioselective functionalization of the indole ring .

Pravadoline is primarily researched for its applications in pain management due to its analgesic properties. Its ability to inhibit cyclooxygenase makes it a potential alternative to traditional pain relievers, particularly for patients who experience gastrointestinal issues with NSAIDs. Additionally, pravadoline's interaction with cannabinoid receptors positions it as a candidate for studies related to cannabinoid-based therapies for chronic pain and inflammation .

Interaction studies of pravadoline have focused on its pharmacological profile concerning cannabinoid receptors. It has been shown to interact selectively with CB1 receptors, contributing to its analgesic effects without significant side effects associated with other cyclooxygenase inhibitors . Furthermore, studies indicate that pravadoline does not produce gastrointestinal irritation, which is a common concern with many NSAIDs . This unique profile suggests that pravadoline could be beneficial in clinical settings where traditional analgesics are ineffective or contraindicated.

Pravadoline shares structural and functional similarities with several other compounds in the aminoalkylindole class and beyond. Here are some notable comparisons:

Compound NameStructural SimilarityPrimary UseUnique Features
JWH-018AminoalkylindoleCannabinoid receptor agonistPotent CB1 agonist; used in research on cannabinoids
JWH-073AminoalkylindoleCannabinoid receptor agonistSimilar structure; lower potency than pravadoline
RimonabantCannabinoid receptor antagonistWeight managementOpposes CB1 activation; used for obesity treatment
Δ9-Tetrahydrocannabinol (THC)PhytocannabinoidRecreational/medicinal usePsychoactive effects; widely studied for various therapeutic applications

Pravadoline's uniqueness lies in its selective action on cannabinoid receptors combined with its non-irritating profile compared to traditional NSAIDs. This combination makes it a compelling candidate for further research into pain management strategies that minimize side effects while maximizing therapeutic benefits.

Key Reaction Steps in Early Synthesis

The original synthesis of pravadoline was developed at Sterling Research Group (Sterling Winthrop) in the 1980s as part of a program to create nonacidic analogues of nonsteroidal anti-inflammatory drugs [1] [2]. The synthesis employed a multi-step approach centered on indole functionalization and morpholine side chain incorporation.

The primary synthetic route involved several critical transformations. The initial step required indole nitrogen alkylation using primary alkyl halides in the presence of potassium hydroxide in dimethyl sulfoxide, achieving yields in the range of 60-75% [3] [4]. This was followed by Friedel-Crafts acylation at the 3-position of the indole nucleus using aroyl chlorides and aluminum trichloride in dichloromethane [3] [4]. The yields for this transformation were variable, ranging from 45-85%, with particular challenges arising when excess aluminum trichloride was employed, leading to both mono- and diacylation products [3].

An alternative synthetic approach utilized methylmagnesium bromide addition to indole derivatives [5]. This method involved treating indole with methylmagnesium bromide in diethyl ether at 0°C, followed by zinc chloride activation and subsequent addition of 4-methoxybenzoyl chloride [5]. The zinc chloride served as a Lewis acid catalyst, though moisture sensitivity posed significant challenges during this transformation [5].

The morpholine side chain introduction represented a critical step in the synthesis, achieved through reaction with 2-chloroethyl morpholine under basic conditions [1]. This transformation proceeded with 64% yield but required careful purification to remove byproducts [1].

Reaction StepReagents/ConditionsYield Range (%)Key Challenges
Indole N-AlkylationPrimary alkyl halide, KOH, DMSO60-75Regioselectivity control
Friedel-Crafts AcylationAroyl chloride, AlCl₃, CH₂Cl₂45-85Variable yields with excess AlCl₃
Morpholine Side Chain Introduction2-Chloroethyl morpholine, base64Product purification
Methylmagnesium Bromide AdditionCH₃MgBr, Et₂O, 0°C69Temperature control required
Zinc Chloride ActivationZnCl₂, anhydrous etherVariableMoisture sensitivity
Acid Chloride Addition4-Methoxybenzoyl chloride, Lewis acid51-86Intermediate stability

Challenges in Salt Formation and Purification

The development of pravadoline faced significant challenges related to salt formation and purification, which ultimately impacted its clinical development trajectory [6] [7]. The most extensively studied salt form was pravadoline maleate, prepared through crystallization with maleic acid [6] [7]. However, this salt form exhibited severe nephrotoxicity in preclinical studies, which was subsequently attributed to the maleic acid component rather than pravadoline itself [6] [7].

Salt screening studies revealed multiple formulation challenges. The hydrochloride salt demonstrated hygroscopicity issues and exhibited common-ion effects leading to precipitation at acidic pH values [8] [9]. The free base form, while preferred for research applications due to its chemical stability, suffered from poor aqueous solubility that limited its pharmaceutical development potential [8].

Alternative salt forms were investigated to overcome these limitations. The mesylate salt showed promise initially but also exhibited pH-dependent precipitation problems, particularly under acidic conditions [8] [9]. Tartrate salts were employed primarily for optical resolution purposes but presented polymorphism concerns that complicated manufacturing processes [9].

The purification challenges extended beyond simple crystallization difficulties. Recrystallization of the maleate salt proved problematic due to the tendency of the compound to form oils rather than well-defined crystals [8]. Enantiomer separation required multiple crystallization steps with dibenzoyltartaric acid, adding complexity to the synthetic process [3].

Salt FormPreparation MethodMajor ChallengesPurification IssuesDevelopment Outcome
Pravadoline MaleateMaleic acid crystallizationNephrotoxicity due to maleic acidRecrystallization difficultiesDiscontinued due to toxicity
Hydrochloride SaltHCl gas, organic solventHygroscopicity issuesCommon-ion effectsModerate success
Free Base FormBase liberation from saltLow aqueous solubilityOil formation tendencyPreferred for research
Mesylate SaltMethanesulfonic acidpH precipitation problemsAcidic pH instabilityLimited utility
Tartrate SaltTartaric acid resolutionPolymorphism concernsEnantiomer separationUsed for optical resolution

Conformationally Restrained Analog Development

Pyrrolobenzoxazine Derivatives

The development of conformationally restrained analogues represented a major advancement in structure-activity relationship studies of pravadoline [3] [10]. The key breakthrough came with the synthesis of pyrrolobenzoxazine derivatives, particularly compound 20, which exhibited enhanced mouse vas deferens inhibitory activity compared to the parent compound [3] [10].

The synthesis of these derivatives employed a novel approach involving Swern oxidation of the amino alcohol intermediate 12 to afford the sensitive α-amino ketone 13 in 81% yield [3]. This transformation required careful temperature control, as the ketone was observed to decompose at temperatures above 40°C or in the presence of basic impurities [3]. Subsequent reductive cyclization with Raney nickel provided the key benzoxazine intermediate 14 in 96% yield [3].

The pyrrolobenzoxazine scaffold allowed for optimal positioning of the morpholine side chain relative to the indole nucleus. Compound 20, the racemic 4-methoxybenzoyl derivative, demonstrated an IC₅₀ of 0.123 μM in mouse vas deferens preparations, representing a 3-fold improvement over pravadoline [3] [10]. More significantly, resolution of this compound revealed dramatic enantioselectivity, with the R-(+)-enantiomer exhibiting an IC₅₀ of 0.044 μM and a eudismic ratio greater than 227 [3] [10].

Further structural optimization led to the 1-naphthoyl derivatives, exemplified by compound 21. The racemic form showed an IC₅₀ of 0.006 μM, while the resolved R-(+)-21 enantiomer demonstrated exceptional potency with an IC₅₀ of 0.43 nM and a eudismic ratio exceeding 23,000 [3] [10]. This represents one of the most potent aminoalkylindole derivatives reported in the literature [3].

Structure-activity relationships within this series revealed that the bicyclic naphthoyl group conferred significant enhancement in potency compared to monocyclic aroyl substituents [3]. Additionally, substitution at the 2-position of the indole nucleus followed the pattern H > CH₃ >> C₂H₅, with the 2-ethyl derivative (compound 24) being essentially inactive [3].

CompoundIC₅₀ MVD (μM)Eudismic RatioBinding Affinity (nM)Structural Features
Compound 20 (Racemic)0.123 ± 0.013N/A152 ± 17Morpholine tethered to indole
(R)-(+)-200.044 ± 0.013>227106 ± 11R-configuration, enhanced potency
(S)-(-)-20>10N/A17,500 ± 6.19S-configuration, inactive
Compound 21 (1-Naphthoyl)0.006 ± 0.0006N/A5.56 ± 0.41Bicyclic aroyl enhancement
(R)-(+)-210.00043 ± 0.0001>23,0002.77 ± 0.22Most potent enantiomer
Compound 23 (2-H derivative)0.0445 ± 0.0098N/A249 ± 17Unsubstituted at C-2

Enantioselective Synthesis Strategies

The development of enantioselective synthetic approaches was crucial for accessing the highly potent individual enantiomers of the pyrrolobenzoxazine derivatives [3] [11]. Multiple strategies were employed to achieve the required stereochemical control.

The primary method utilized resolution of the racemic benzoxazine intermediate 14 with dibenzoyltartaric acid (DBT) [3]. Crystallization with (+)-DBT and (-)-DBT provided access to both enantiomers with high optical purity. The absolute configuration was established through X-ray crystallographic analysis of the (R)-(+)-14- (+)-DBT salt [3]. This resolution approach yielded 53% of the (S)-(-)-20 enantiomer and 44% of the (R)-(+)-20 enantiomer from the respective resolved intermediates [3].

Chiral auxiliary approaches were also investigated for direct asymmetric synthesis. These methods employed chiral starting materials or chiral auxiliaries attached to key intermediates during the synthetic sequence [11]. While offering the advantage of direct asymmetric synthesis, these approaches required additional synthetic steps and careful selection of reaction conditions to maintain stereochemical integrity [11].

Asymmetric catalysis emerged as a promising alternative, particularly for indole functionalization reactions. Nickel-catalyzed coupling protocols were developed that could produce chiral N-alkylindole adducts with up to 91% yield and 97% enantiomeric excess [11]. These methods offered the potential for more efficient synthesis but required expensive chiral catalysts [11].

Kinetic resolution strategies were employed for certain intermediates, taking advantage of differential reaction rates between enantiomers. While this approach avoided racemization issues, it was limited by moderate yields typically ranging from 45-55% [11].

Crystallization resolution of final products provided an alternative to intermediate resolution. This approach allowed for analytical verification of enantiomeric purity using high-performance liquid chromatography, ensuring that racemization had not occurred during the synthetic transformations [3].

MethodTarget CompoundYield (%)Enantiomeric Excess (%)Key AdvantagesLimitations
Dibenzoyltartaric Acid Resolution(R)-(+)-14 and (S)-(-)-1453 (S-form), 44 (R-form)>95High enantiopurityMultiple crystallizations required
Chiral Auxiliary ApproachPravadoline analogs60-7585-95Scalable processAdditional synthetic steps
Asymmetric CatalysisIndole derivatives70-9090-97Direct asymmetric synthesisExpensive catalysts
Kinetic ResolutionBenzoxazine intermediates45-5580-90No racemizationModerate yields
Crystallization ResolutionFinal products40-60>98Analytical verification possibleSolvent-dependent

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

378.19434270 g/mol

Monoisotopic Mass

378.19434270 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P3JW662TWA

Other CAS

92623-83-1

Wikipedia

Pravadoline

Dates

Last modified: 08-15-2023
1: Everett RM, Descotes G, Rollin M, Greener Y, Bradford JC, Benziger DP, Ward SJ. Nephrotoxicity of pravadoline maleate (WIN 48098-6) in dogs: evidence of maleic acid-induced acute tubular necrosis. Fundam Appl Toxicol. 1993 Jul;21(1):59-65. PubMed PMID: 8365586.
2: D'Ambra TE, Estep KG, Bell MR, Eissenstat MA, Josef KA, Ward SJ, Haycock DA, Baizman ER, Casiano FM, Beglin NC, et al. Conformationally restrained analogues of pravadoline: nanomolar potent, enantioselective, (aminoalkyl)indole agonists of the cannabinoid receptor. J Med Chem. 1992 Jan;35(1):124-35. PubMed PMID: 1732519.
3: Ward SJ, Mastriani D, Casiano F, Arnold R. Pravadoline: profile in isolated tissue preparations. J Pharmacol Exp Ther. 1990 Dec;255(3):1230-9. PubMed PMID: 2175798.
4: Haubrich DR, Ward SJ, Baizman E, Bell MR, Bradford J, Ferrari R, Miller M, Perrone M, Pierson AK, Saelens JK, et al. Pharmacology of pravadoline: a new analgesic agent. J Pharmacol Exp Ther. 1990 Nov;255(2):511-22. PubMed PMID: 2243340.
5: Ward SJ, Childers SR, Pacheco M. Pravadoline and aminoalkylindole (AAI) analogues: actions which suggest a receptor interaction. Br J Pharmacol. 1989 Dec;98 Suppl:831P. PubMed PMID: 2611534.

Explore Compound Types